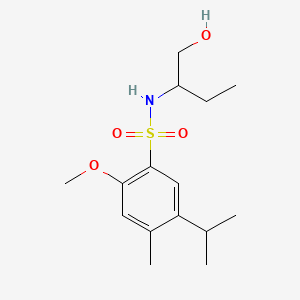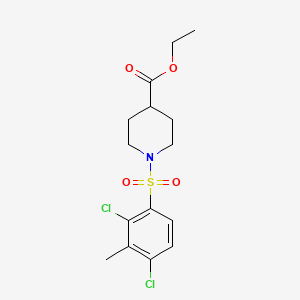amine CAS No. 1206119-51-8](/img/structure/B603103.png)
[(4-Chloro-3-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a chlorinated phenyl ring, with an ethoxy substituent and a hydroxypropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves multiple steps:
Chlorination: The starting material, 3-ethoxyphenol, undergoes chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atom at the 4-position.
Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation using reagents such as sulfonyl chlorides in the presence of a base like pyridine to form the sulfonyl chloride derivative.
Amination: The sulfonyl chloride derivative is reacted with 2-hydroxypropylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) in solvents like dichloromethane or water.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in solvents like ether or THF (Tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and polymers.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of enzymes that interact with the sulfonamide group, disrupting their normal function.
Chemical Reactivity: In organic synthesis, its reactivity is primarily due to the presence of the sulfonyl and hydroxy groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Bromo-3-ethoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the ethoxy group at the 3-position and the hydroxypropylamine group provides a unique steric and electronic environment that can influence its interactions with biological targets and its behavior in chemical reactions.
Properties
CAS No. |
1206119-51-8 |
|---|---|
Molecular Formula |
C11H16ClNO4S |
Molecular Weight |
293.77g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-3-17-11-6-9(4-5-10(11)12)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI Key |
PWBNBZDHIJWBQL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC(C)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-{[2-methoxy-5-(methylethyl)phenyl]sulfonyl}piperazinecarboxylate](/img/structure/B603027.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)

![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B603031.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B603034.png)
![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B603035.png)
![bis{4-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603036.png)
![2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole](/img/structure/B603038.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(3-hydroxypropyl)amine](/img/structure/B603042.png)
![(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine](/img/structure/B603043.png)
